1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride
Description
Chemical Classification and Nomenclature
The systematic IUPAC name, 1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d]oxazepine monohydrochloride, delineates its structure with precision. The "dibenzo[b,f]" prefix indicates two benzene rings fused at the b and f positions of the central heterocycle. The pyrazino[1,2-d] component specifies a pyrazine ring fused to the oxazepine system at the 1,2-d position, while the oxazepine moiety contributes a seven-membered ring containing both oxygen and nitrogen.
Key structural features include:
- Aromatic systems : Two benzene rings provide planar stability and π-π interaction capabilities.
- Heteroatom arrangement : One oxygen and two nitrogen atoms enable hydrogen bonding and catalytic interactions.
- Methyl substituents : The 2,7-dimethyl groups influence steric hindrance and electronic distribution.
Comparative analysis with related compounds highlights its uniqueness:
| Compound | Core Structure | Functional Differences |
|---|---|---|
| Dibenzo[b,e]oxepine | Single oxygen heteroatom | Lacks pyrazino nitrogen integration |
| Oxazepam | Benzodiazepine framework | Contains additional chlorine substituent |
| Pyrazinone derivatives | Pyrazine with ketone group | Absence of fused oxazepine system |
This structural hybridity positions it as a bridge between classical benzodiazepines and modern polycyclic scaffolds.
Historical Development in Heterocyclic Chemistry
The synthesis of complex heterocycles like this compound builds upon three centuries of advancements:
- Early heterocyclic discoveries (1800s) : Isolation of natural alkaloids such as quinine demonstrated the biological relevance of nitrogen-containing rings.
- Synthetic methodologies (1950s) : Development of cyclization techniques enabled the construction of seven-membered oxazepine rings.
- Fusion strategies (2000s) : Tandem aromatic nucleophilic substitution-Smiles rearrangement-denitrocyclization processes allowed precise assembly of dibenzo-fused systems.
The compound's specific architecture became feasible only after advances in regioselective fusion reactions. For instance, the Smiles rearrangement proved critical for orienting the pyrazino and oxazepine components without unwanted regioisomers. These synthetic breakthroughs aligned with the broader shift toward structurally intricate pharmaceutical intermediates in the 2010s.
Significance in Pharmaceutical Intermediate Research
As a pharmaceutical intermediate, this compound exhibits three key attributes:
- Structural modularity : The fused-ring system permits targeted modifications at six distinct positions (2,7-dimethyl groups; 1,3,4,14B hydrogenation sites).
Drug-likeness metrics :
Biological target potential : Preliminary studies suggest affinity for:
These properties make it a versatile scaffold for developing:
- Central nervous system modulators : Structural analogs of oxazepam show anxiolytic potential.
- Antimicrobial agents : The dibenzo system may intercalate microbial DNA.
- Kinase inhibitors : Pyrazino components could compete with ATP-binding domains.
Ongoing research focuses on optimizing its synthetic yield (currently 42-58% in multistep protocols) and exploring halogenated derivatives for enhanced bioactivity.
Properties
CAS No. |
94713-27-6 |
|---|---|
Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
5,18-dimethyl-14-oxa-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride |
InChI |
InChI=1S/C18H20N2O.ClH/c1-13-7-8-18-15(11-13)20-10-9-19(2)12-16(20)14-5-3-4-6-17(14)21-18;/h3-8,11,16H,9-10,12H2,1-2H3;1H |
InChI Key |
YBPORNTXIWVUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C4N2CCN(C4)C.Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Dibenzopyrazinooxazepine Core
- Stepwise Cyclization: The fused heterocyclic system is typically assembled via stepwise cyclization reactions starting from appropriately substituted benzene derivatives bearing amino and hydroxy functionalities. The pyrazine ring can be formed by condensation of diamines with diketones or aldehydes, while the oxazepine ring is formed by intramolecular cyclization involving an amino alcohol or amino ether intermediate.
- Use of Heterocyclic Precursors: Preformed pyrazine or oxazepine intermediates can be coupled using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to build the fused system.
Introduction of Methyl Groups
- Alkylation Reactions: Methyl groups at the 2 and 7 positions are introduced via selective methylation using methyl iodide or dimethyl sulfate under basic conditions, or by employing methyl-substituted starting materials.
- Regioselectivity Control: Protecting groups or directing groups may be used to ensure methylation occurs at the desired positions without affecting other reactive sites.
Partial Hydrogenation to Tetrahydro Derivative
- Catalytic Hydrogenation: The tetrahydro form is obtained by selective catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts under controlled pressure and temperature to reduce specific double bonds in the fused ring system without over-reduction.
- Monitoring Reaction Progress: Techniques such as NMR and HPLC are used to monitor the degree of hydrogenation to achieve the tetrahydro state precisely.
Formation of Monohydrochloride Salt
- Salt Formation: The free base of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, isopropanol) to form the monohydrochloride salt.
- Crystallization: The salt is isolated by crystallization, which improves the compound’s stability, handling, and bioavailability.
Detailed Research Findings and Data
| Preparation Step | Methodology | Conditions/Notes | Outcome/Remarks |
|---|---|---|---|
| Core ring construction | Condensation and cyclization | Use of diamines and diketones; acid/base catalysis | Formation of fused pyrazinooxazepine core |
| Methyl group introduction | Alkylation with methyl iodide | Basic medium (e.g., K2CO3), controlled temperature | Selective methylation at 2,7 positions |
| Partial hydrogenation | Catalytic hydrogenation (Pd/C) | H2 gas, mild pressure (1-3 atm), room temp to 40°C | Tetrahydro derivative formation |
| Monohydrochloride salt formation | Acid-base reaction with HCl | Ethanol solvent, stirring, room temperature | Stable monohydrochloride salt crystals |
Analytical and Quality Control Techniques
- NMR Spectroscopy: Confirms ring formation, methyl substitution, and hydrogenation state.
- Mass Spectrometry: Verifies molecular weight and purity.
- X-ray Crystallography: Used for structural confirmation of the salt form.
- HPLC: Monitors reaction progress and purity of intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
Neuropharmacological Effects
Research indicates that this compound exhibits neuropharmacological properties. It has been studied for its potential effects on neurotransmitter systems and neuroexocytosis. For example, studies have shown that the compound can influence synaptic transmission and may have implications in treating neurodegenerative diseases .
Anticancer Activity
Preliminary studies suggest that 1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. Further research is needed to elucidate the mechanisms behind its anticancer effects .
Potential Use in Pain Management
The compound's interaction with various receptors suggests it might play a role in pain management therapies. Its analgesic properties are under investigation in preclinical models to assess efficacy and safety .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Aptazepine Derivatives (Pyrazino-Pyrrolo-Benzotriazepines)
Example: 1,3,4,14b-Tetrahydro-10-methyl-2H,10H-pyrazino[2,1-d]pyrrolo[1,2-b][1,2,5]benzotriazepine derivatives.
- Structure: Contains a pyrazino-pyrrolo-benzotriazepine core, differing in the arrangement of nitrogen and oxygen atoms compared to the target compound.
- Pharmacology: Exhibits sedative-miorelaxant activity in mice but lacks significant clonidine antagonism. Compounds 4a, 4l, and 4n showed potent antinociceptive effects in the hot-plate test, while 4e protected against electroshock-induced convulsions .
1-Amino-Pyrido-Dibenzo-Oxazepines
Example: 1-Amino-1,2,3,14b-tetrahydro-4H-pyrido[1,2-d]dibenzo[b,f][1,4]oxazepines.
- Structure: Features a pyridine ring fused to a dibenzo-oxazepine system, differing in the substitution pattern (amino group at position 1).
| Parameter | Target Compound | 1-Amino-Pyrido-Dibenzo-Oxazepines |
|---|---|---|
| Key Functional Group | Secondary amine | Primary amine |
| Known Therapeutic Use | Migraine prophylaxis | Undefined (preclinical stage) |
Methylclonazepam (Benzodiazepine Analogue)
Example : 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one.
- Structure : A benzodiazepine with a nitro group and chlorophenyl substituent.
- Pharmacology: Acts as a GABA-A receptor agonist, producing anxiolytic, anticonvulsant, and sedative effects. No direct anti-serotonin activity .
| Parameter | Target Compound | Methylclonazepam |
|---|---|---|
| Primary Mechanism | 5-HT/Histamine antagonism | GABA-A modulation |
| Side Effects | Minimal sedation | High risk of dependence, sedation |
Octahydropyrazino[2,1-c][1,4]oxazine Dihydrochloride
Example: (R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride.
- Structure: A saturated pyrazino-oxazine system with stereochemical complexity.
| Parameter | Target Compound | Octahydropyrazino-Oxazine |
|---|---|---|
| Ring Saturation | Partially unsaturated | Fully saturated |
| Clinical Relevance | Proven in migraine | Undefined |
Research Findings and Clinical Implications
- Efficacy : Org GC 94 (maleate) demonstrated superior migraine prophylaxis (70% response rate) compared to aptazepine derivatives, which lack serotonin-specific activity .
- Safety : The target compound’s side-effect profile (minimal sedation) contrasts sharply with benzodiazepines like methylclonazepam, which carry dependency risks .
- Structural Insights: The tetracyclic scaffold with a secondary amine is critical for dual receptor blockade, a feature absent in pyrido-dibenzo-oxazepines or saturated pyrazino-oxazines .
Biological Activity
1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride (commonly referred to as Org GC 94) is a synthetic compound with notable pharmacological properties. This compound has been primarily investigated for its effects on serotonin and histamine receptors, making it relevant in the treatment of migraine and other serotonin-related disorders.
- Molecular Formula: C18H20N2O
- Molecular Weight: 280.3642 g/mol
- CAS Number: 22485-08-1
- Physical State: Solid at room temperature
- Solubility: Soluble in organic solvents; limited aqueous solubility
Org GC 94 exhibits anti-serotoninergic and anti-histaminic properties. It functions as a receptor antagonist, blocking the effects of serotonin and histamine in the central nervous system. This mechanism is particularly beneficial in the management of migraine headaches by reducing the frequency and severity of attacks.
Case Studies
A clinical study involving 30 patients suffering from serotonin-induced migraines demonstrated significant efficacy of Org GC 94. Patients were administered a dosage of 15 mg daily (3 x 5 mg) over three months:
- Results:
- 70% of patients reported a reduction in migraine frequency from an average of 5-30 attacks per month to just 0-1 attack.
- Normalization of elevated urinary serotonin and histamine levels was observed.
- The treatment was well-tolerated with minimal side effects compared to traditional anti-serotonin medications .
Pharmacodynamics
Org GC 94's pharmacodynamic profile includes:
- Anti-migraine Activity: Effective in preventing serotonin-induced migraines.
- Side Effect Profile: Lower incidence of sedation and dizziness compared to other migraine treatments.
Comparative Efficacy Table
| Compound | Mechanism | Efficacy in Migraine Prevention | Side Effects |
|---|---|---|---|
| Org GC 94 | Anti-serotoninergic | High (70% response rate) | Minimal |
| Sumatriptan | Serotonin agonist | Moderate | Common (dizziness) |
| Propranolol | Beta-blocker | Moderate | Fatigue, dizziness |
Research Findings
Recent studies have further elucidated the role of Org GC 94 in modulating neurotransmitter levels. It has been shown to decrease excessive serotonin release during migraine episodes, which correlates with reduced attack frequency. The compound's unique structure allows for selective receptor binding, minimizing off-target effects that are common with broader-spectrum drugs.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?
- Answer: A stepwise approach is critical. First, validate reaction conditions (e.g., solvent polarity, temperature) using computational tools like quantum chemical calculations to predict energy barriers . Second, employ HPLC with UV detection (e.g., C18 column, 254 nm) to monitor intermediates and byproducts. Third, incorporate recrystallization with ethanol/water mixtures to isolate the hydrochloride salt while minimizing impurities like unreacted precursors or stereoisomers . For example, impurities such as "hydrochloride salt of 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine" (EP standards) require targeted removal via gradient elution .
Q. How can researchers resolve contradictions in structural characterization data (e.g., NMR vs. X-ray diffraction)?
- Answer: Cross-validate spectroscopic and crystallographic data. For instance, if H NMR suggests axial chirality conflicting with X-ray results, perform variable-temperature NMR to assess dynamic stereochemistry . Additionally, use density functional theory (DFT) to model nuclear Overhauser effects (NOEs) and compare with experimental NOESY spectra .
Q. What analytical techniques are essential for confirming the hydrochloride salt form?
- Answer:
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?
- Answer: Use ab initio molecular dynamics (AIMD) to simulate transition states in heterocyclic ring-forming reactions. For example, model the nucleophilic attack of the pyrazine nitrogen on the oxazepine moiety under acidic conditions. Pair this with COMSOL Multiphysics to optimize mass transfer in microreactors, reducing side reactions like over-methylation .
Q. What strategies address discrepancies in bioactivity data across in vitro vs. in vivo studies?
- Answer: Conduct metabolite profiling via LC-HRMS to identify hydrolyzed or oxidized derivatives. For instance, the dihydrodiol metabolite (from cytochrome P450-mediated oxidation) may exhibit altered binding affinity. Use molecular docking (e.g., AutoDock Vina) to correlate metabolite structures with target engagement (e.g., serotonin receptors) .
Q. How can researchers design experiments to probe the compound’s stereochemical stability under physiological conditions?
- Answer:
- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to monitor enantiomeric excess over time at 37°C and pH 7.4 .
- Circular Dichroism (CD): Track conformational changes in simulated gastric fluid (0.1 M HCl) to assess racemization risk .
- Kinetic Isotope Effects (KIE): Substitute C-labeled methyl groups to study intramolecular hydrogen transfer during degradation .
Methodological Resources
- Spectroscopic Databases: PubChem (https://pubchem.ncbi.nlm.nih.gov ) for reference H/C NMR shifts .
- Reaction Design Software: ICReDD’s reaction path search tools for predicting intermediates .
- Safety Protocols: Adhere to ASTM E2500-20 standards for impurity control in hydrochloride salt synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
